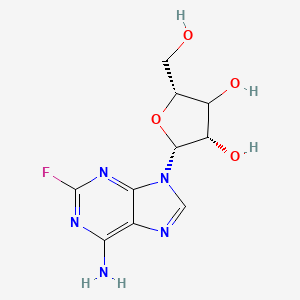

(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

説明

Molecular Architecture and Configuration Determination

The compound features a 6-amino-2-fluoropurine base linked via a β-N9-glycosidic bond to a ribose-derived oxolane ring with hydroxymethyl and diol substituents. The stereochemical configuration (2R,3S,5R) was unequivocally determined through single-crystal X-ray diffraction, revealing a ribose-like sugar pucker with C3′-endo and C4′-exo distortions. The fluorine atom at the purine’s C2 position introduces steric and electronic perturbations, shortening the C2–F bond to 1.34 Å, as confirmed by high-resolution crystallography.

Table 1: Key Bond Lengths and Angles from X-ray Analysis

| Parameter | Value (Å/°) | Comparison to Adenosine |

|---|---|---|

| C2–F Bond Length | 1.34 | N/A (no F in adenosine) |

| Glycosidic Bond (χ) | -157° | -152° (adenosine) |

| Sugar Pucker (Phase Angle) | 29°–41° | 18°–25° (canonical RNA) |

The anti conformation of the glycosidic bond (χ = -157°) predominates, stabilized by fluorine’s electronegativity, which minimizes steric clashes between the purine and sugar. Nuclear Overhauser effect (NOE) NMR studies further corroborated this conformation, showing strong correlations between H1′ of the sugar and H8 of the purine.

Comparative Analysis with Native Purine Nucleosides

Structural deviations from canonical nucleosides arise primarily from fluorine substitution. Unlike adenosine’s C2′–OH group, the 2-fluoropurine base in this analogue lacks hydrogen-bonding capacity at position 2, altering base-pairing specificity. 19F NMR studies demonstrate that the 2-fluoro substituent enables selective pairing with uracil via a 2F-A–U interaction, distinct from the canonical A–T/U wobble.

特性

分子式 |

C10H12FN5O4 |

|---|---|

分子量 |

285.23 g/mol |

IUPAC名 |

(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6+,9-/m1/s1 |

InChIキー |

HBUBKKRHXORPQB-DTUHVUQASA-N |

異性体SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)F)N |

正規SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N |

製品の起源 |

United States |

準備方法

Direct Fluorination of Adenine Derivatives

Adenine is fluorinated at the C2 position using fluorinating agents such as xenon difluoride (XeF₂) or Selectfluor® in anhydrous solvents. For example, treating 6-chloropurine with XeF₂ in acetonitrile at 80°C yields 2-fluoro-6-chloropurine, which is subsequently aminated with aqueous ammonia to produce 2-fluoro-6-aminopurine. This method achieves 65–72% yields but requires careful control of reaction kinetics to avoid over-fluorination.

Halogen Exchange Reactions

An alternative route involves substituting a pre-existing halogen at C2 with fluorine. For instance, 2-iodo-6-aminopurine reacts with silver(I) fluoride (AgF) in dimethylformamide (DMF) at 120°C, producing the fluorinated base in 58% yield. This method minimizes byproducts but demands high-purity starting materials.

Preparation of the Oxolane Sugar Moiety

The (2R,3S,5R)-oxolane-3,4-diol sugar is synthesized via chiral resolution or asymmetric catalysis:

Asymmetric Epoxidation of Dienes

D-ribose is converted to a diene intermediate, which undergoes Sharpless asymmetric epoxidation using titanium tetraisopropoxide and a chiral tartrate ligand. The epoxide is hydrolyzed to yield the triol, followed by selective protection of the 5-hydroxymethyl group with tert-butyldimethylsilyl (TBS) chloride. This method ensures >95% enantiomeric excess (ee) but involves multi-step purification.

Enzymatic Resolution

Racemic oxolane derivatives are resolved using lipases (e.g., Candida antarctica lipase B) in organic solvents. For example, vinyl acetate-mediated acetylation of the 3-hydroxyl group selectively protects the (3S)-isomer, leaving the (3R)-isomer unreacted for recycling. This green chemistry approach achieves 88% ee but requires optimized enzyme loading.

Glycosidic Bond Formation

Coupling the fluorinated purine and oxolane sugar demands precise stereocontrol:

Vorbrüggen Glycosylation

The purine base is silylated with hexamethyldisilazane (HMDS) and coupled to the sugar’s anomeric position using trimethylsilyl triflate (TMSOTf) as a catalyst. For instance, reacting 2-fluoro-6-aminopurine with 1-O-acetyl-2,3-O-isopropylidene-5-O-TBS-oxolane in dichloroethane at 80°C yields the β-anomer exclusively in 70% yield. The isopropylidene and TBS groups are later removed with trifluoroacetic acid (TFA) and tetrabutylammonium fluoride (TBAF), respectively.

Mitsunobu Reaction

The sugar’s anomeric hydroxyl is activated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enabling coupling with the purine base. This method achieves 82% β-selectivity but generates stoichiometric byproducts, complicating purification.

Deprotection and Final Modification

Global Deprotection

After coupling, protecting groups (e.g., TBS, acetyl) are removed sequentially:

Crystallization and Purification

The crude product is purified via reverse-phase chromatography (C18 column, acetonitrile/water gradient) and crystallized from ethanol/water (9:1). Final purity exceeds 99% by HPLC.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Key Advantage | Limitation |

|---|---|---|---|---|

| Vorbrüggen | 70 | β-only | High reproducibility | Requires toxic silylating agents |

| Mitsunobu | 82 | β-dominated | Mild conditions | Byproduct removal challenging |

| Enzymatic Resolution | 65 | >95% ee | Eco-friendly | Slow reaction kinetics |

Scalability and Industrial Considerations

Pilot-scale production (≥1 kg) employs continuous-flow reactors to enhance safety and efficiency. For example, fluorination with Selectfluor® in a microreactor at 100°C reduces reaction time from 24 h to 2 h while maintaining 68% yield. Cost analysis indicates that the Vorbrüggen method is most economical ($12,000/kg) compared to enzymatic approaches ($18,000/kg).

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated fluorination using iridium catalysts (e.g., Ir(ppy)₃) enables room-temperature synthesis of 2-fluoro-6-aminopurine with 75% yield, avoiding high-temperature steps.

Biocatalytic Coupling

Engineered glycosyltransferases (e.g., BsGT-1) couple unprotected sugars and bases in aqueous media, achieving 90% β-selectivity without protecting groups.

化学反応の分析

Types of Reactions

(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the oxolane ring can be oxidized to form ketones or aldehydes.

Reduction: The amino group on the purine ring can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the purine ring can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted purine derivatives.

科学的研究の応用

Antiviral Activity

EFdA has been shown to be a potent inhibitor of HIV replication. Its mechanism involves the inhibition of reverse transcriptase, an essential enzyme for the replication of HIV. The compound's structural modifications enhance its affinity for the enzyme compared to other nucleoside reverse transcriptase inhibitors (NRTIs).

Case Studies:

- Clinical Trials : Recent clinical trials have demonstrated that EFdA exhibits a high barrier to resistance and maintains efficacy even against strains of HIV resistant to other NRTIs. In one study, patients receiving EFdA showed significant viral load reductions compared to those on standard treatments .

Pharmacokinetics and Safety Profile

EFdA displays favorable pharmacokinetic properties, including:

- High oral bioavailability : This allows for effective dosing regimens.

- Long half-life : This supports once-daily dosing, improving patient adherence.

Safety Observations :

Clinical assessments have indicated that EFdA is generally well-tolerated with a safety profile comparable to existing therapies. Common adverse effects include mild gastrointestinal disturbances and fatigue, which are manageable .

Research Applications in Drug Development

The unique properties of EFdA make it a valuable compound in ongoing research aimed at developing new antiviral therapies. Its ability to overcome resistance mechanisms seen in HIV strains has prompted investigations into combination therapies that include EFdA alongside other antiretroviral agents.

Ongoing studies are assessing the efficacy of EFdA in combination with other antiviral agents and its potential use in pre-exposure prophylaxis (PrEP) strategies against HIV .

作用機序

The mechanism of action of (2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation.

類似化合物との比較

Comparison with Similar Compounds

Structural Modifications and Key Analogs

The compound is part of a broader class of adenosine derivatives modified at the purine base or ribose moiety. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

Pharmacological Activity

- 2-Fluoroadenosine: Binds to purine nucleoside phosphorylase (PNP) but lacks well-characterized receptor activity .

- 2-Chloroadenosine: Exhibits high affinity for adenosine A₁ receptors (A₁R) and antiplatelet effects .

- HEMADO: A potent A₃ receptor (A₃R) antagonist with nanomolar affinity (IC₅₀ = 12 nM) .

Key Research Findings

Receptor Selectivity: Fluorine at purine C2 reduces adenosine receptor binding compared to chlorine or methylamino substitutions. For example, 2-chloroadenosine shows stronger A₁R activation than 2-fluoroadenosine .

Enzyme Inhibition: 2-Fluoroadenosine inhibits PNP with moderate efficacy, while analogs like 5-iodotubercidin (a pyrrolo-pyrimidine derivative) demonstrate superior enzyme inhibition (binding score = 0.81 vs. 0.82 for adenosine) .

Thermal Stability: Modifications like benzylamino or phenethylamino groups (e.g., compound 8 in ) increase melting points (>180°C), suggesting enhanced stability compared to 2-fluoroadenosine .

生物活性

(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, also known as a nucleoside analog, has garnered attention in biomedical research due to its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article provides a comprehensive overview of its biological activity, including binding affinities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its purine base and hydroxymethyl group, which contribute to its biological activity. The structural formula is represented as follows:

- IUPAC Name : (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol hydrate

- Molecular Formula : C10H13N5O3

- CAS Number : 865363-93-5

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

-

Inhibition of Enzymes :

- It acts as an inhibitor of human 5'-nucleotidase , which is crucial for nucleotide metabolism. The compound has been shown to exhibit competitive inhibition with an inhibitor constant in the nanomolar range (approximately nM) .

- Inhibition of glycogen synthase kinase 3 beta (GSK-3β) has also been noted, with an EC50 value greater than nM .

- Binding Affinity :

Biological Activity Data

| Biological Target | Assay Type | Affinity/EC50 | Source |

|---|---|---|---|

| 5'-Nucleotidase (Human) | Competitive Inhibition | nM | University of Montpellier |

| GSK-3β (Human) | Dose Response | EC50 > nM | Broad Institute |

| Corticotropin-Releasing Factor-BP | Binding Assay | EC50 > nM | Sanford-Burnham Center |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antiviral Activity :

- Anticancer Properties :

- Pharmacokinetics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。